![molecular formula C80H48Si B12544113 3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole] CAS No. 669077-93-4](/img/structure/B12544113.png)
3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] is a complex organic compound characterized by its unique spirobi[dibenzo[b,d]silole] core structure, adorned with phenanthrene groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is used to form the spirobi[dibenzo[b,d]silole] core. This reaction involves the coupling of dibenzo[b,d]silole derivatives with phenanthrene boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds like bromine (Br₂) and chlorine (Cl₂), often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction may yield hydroxyphenanthrene derivatives .
Aplicaciones Científicas De Investigación
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which 3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the electronic properties of the target molecules, making this compound useful in optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[benzoanthracene–fluorene] derivatives: These compounds also contain a spiro core structure and are used in similar applications, such as OLEDs.
Dibenzo[b,d]thiophene derivatives: These compounds have similar electronic properties and are used in organic electronics.
Uniqueness
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] is unique due to its combination of phenanthrene groups and spirobi[dibenzo[b,d]silole] core, which imparts distinct electronic properties. This makes it particularly suitable for applications requiring high thermal stability and efficient charge transport .
Propiedades
Número CAS |
669077-93-4 |
|---|---|
Fórmula molecular |
C80H48Si |
Peso molecular |
1037.3 g/mol |
Nombre IUPAC |
3,3',7,7'-tetra(phenanthren-9-yl)-5,5'-spirobi[benzo[b][1]benzosilole] |
InChI |
InChI=1S/C80H48Si/c1-5-21-57-49(17-1)41-73(65-29-13-9-25-61(57)65)53-33-37-69-70-38-34-54(74-42-50-18-2-6-22-58(50)62-26-10-14-30-66(62)74)46-78(70)81(77(69)45-53)79-47-55(75-43-51-19-3-7-23-59(51)63-27-11-15-31-67(63)75)35-39-71(79)72-40-36-56(48-80(72)81)76-44-52-20-4-8-24-60(52)64-28-12-16-32-68(64)76/h1-48H |
Clave InChI |
QWSOALKLHDXDSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=C(C=C4)C6=C([Si]57C8=C(C=CC(=C8)C9=CC1=CC=CC=C1C1=CC=CC=C19)C1=C7C=C(C=C1)C1=CC2=CC=CC=C2C2=CC=CC=C21)C=C(C=C6)C1=CC2=CC=CC=C2C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


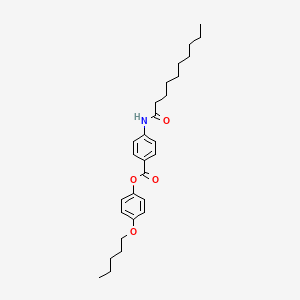
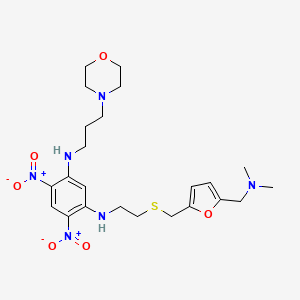
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
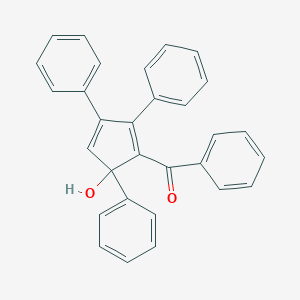
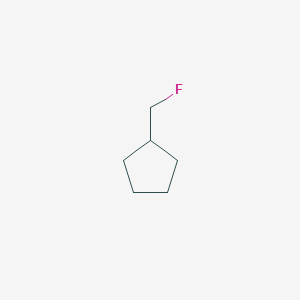
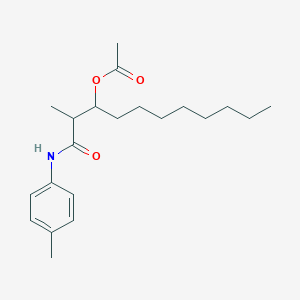
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
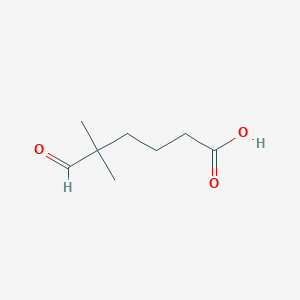
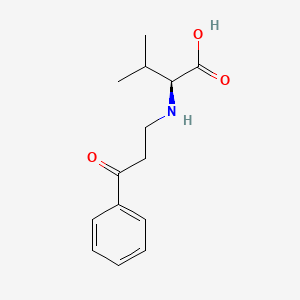

![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)
